4-(5-Nitropyridin-2-yloxy)phenylamine
Description
The compound 4-(5-Nitropyridin-2-yloxy)phenylamine consists of a phenylamine core substituted with a 5-nitropyridin-2-yloxy group. The analysis below instead focuses on structurally and functionally related phenylamine derivatives from the evidence, highlighting trends in substituent effects, synthesis, and applications.
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(5-nitropyridin-2-yl)oxyaniline |
InChI |
InChI=1S/C11H9N3O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H,12H2 |
InChI Key |
UHXWYRZDBITALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenylamine Derivatives
Structural Analogues and Substituent Effects
The provided evidence includes phenylamine derivatives with diverse substituents, which influence their physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (as in the target compound) and trifluoromethyl groups (e.g., ) enhance electrophilicity and stability, making such compounds useful in reactions requiring electron-deficient aromatic systems.
- Electron-Donating Groups (EDGs) : Methoxy (e.g., ) or alkyloxy groups (e.g., ) increase electron density, improving solubility and basicity.
- Hybrid Structures: Piperazinylmethyl () and phenoxy () groups introduce steric bulk or hydrogen-bonding sites, impacting molecular interactions in drug design.
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